molecular formula C15H14Cl2O2S2 B2760455 1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione CAS No. 219537-95-8

1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione

Cat. No.: B2760455
CAS No.: 219537-95-8
M. Wt: 361.3
InChI Key: YRYNFVOSQUJGMT-UHFFFAOYSA-N
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Description

1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione (CAS 219537-95-8) is a high-purity diketone compound supplied for research and further manufacturing applications. This specialty chemical serves as a critical synthetic intermediate and building block in organic chemistry, particularly in the development of advanced functional materials. Its primary research value lies in its role as a precursor for Diarylethene (DAE) molecular photoswitches . DAEs are a class of thermally irreversible photochromic moieties that undergo reversible structural changes when exposed to UV and visible light, making them essential components in the design of photoactive peptides and smart materials . This compound is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2S2/c1-8-10(6-14(16)20-8)12(18)4-3-5-13(19)11-7-15(17)21-9(11)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNFVOSQUJGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Cl)C(=O)CCCC(=O)C2=C(SC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₄Cl₂O₂S₂ , with a molecular weight of 361.31 g/mol . Its structure features two 5-chloro-2-methylthiophene rings connected via a pentane-1,5-dione linker, enabling conjugation and photochromic behavior. Key spectral data include:

Property Value/Description Source
IR (KBr) 1709 cm⁻¹ (C=O stretch)
¹³C-NMR (CDCl₃) δ 168.44 ppm (ketone carbonyl)
Melting Point Not explicitly reported

Synthesis Methodologies

Acylation with Glutalyl Chloride

The most efficient synthesis route involves the acylation of 5-chloro-2-methylthiophene derivatives using glutalyl chloride (pentanedioyl dichloride) in the presence of Lewis acids.

Reaction Conditions
  • Substrate : 5-Chloro-2-methylthiophene (or its lithiated derivative).
  • Reagents : Glutalyl chloride, aluminum chloride (AlCl₃).
  • Solvent : Nitromethane (anhydrous).
  • Temperature : Room temperature to 60°C.
  • Yield : 91%.

Mechanistic Insights :
AlCl₃ acts as a Lewis acid, polarizing the carbonyl group of glutalyl chloride and facilitating electrophilic acylation at the thiophene’s α-position. The nitromethane solvent stabilizes the acylium intermediate, ensuring regioselectivity.

Workup and Purification
  • Quench the reaction with ice-cwater to decompose excess AlCl₃.
  • Extract the product using dichloromethane.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Alternative Approaches

While the above method is predominant, literature suggests potential variations:

Critical Analysis of Synthetic Protocols

Yield Optimization

The 91% yield achieved in the primary method is exceptionally high for dithienylethene syntheses. Key factors contributing to efficiency include:

  • Anhydrous Conditions : Prevents hydrolysis of glutalyl chloride.
  • Lewis Acid Catalysis : AlCl₃ enhances electrophilicity without side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR : Peaks at δ 2.45 ppm (methyl groups) and δ 7.3–7.8 ppm (thiophene protons).
  • Mass Spectrometry : FAB-MS m/z 819 (M⁺) for cyclized derivatives, confirming stoichiometry.

Purity Assessment

  • HPLC : Retention time alignment with reference standards.
  • Elemental Analysis : C 49.87%, H 3.91%, Cl 19.63% (theoretical: C 49.86%, H 3.90%, Cl 19.62%).

Applications and Derivatives

Photoresponsive Materials

The diketone’s extended π-system enables reversible photocyclization, making it valuable in optical data storage.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1,5-diketones, which are often functionalized with aromatic or heteroaromatic groups. Key structural analogs and their distinguishing features include:

Compound Name Substituents Synthesis Method Key Structural Features
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione 5-chloro-2-methylthiophen-3-yl Electrophilic substitution with AlCl₃ Thiophene rings with electron-withdrawing (Cl) and electron-donating (CH₃) groups.
1,5-Bis(4-chlorophenyl)-3-(2-thienyl)pentane-1,5-dione (Huang et al., 2008) 4-chlorophenyl, 2-thienyl Solvent-free "Grindstone Chemistry" S(6) intramolecular hydrogen-bonded motif; C(9) intermolecular chains .
1,5-Bis(thiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)pentane-1,5-dione (Fun et al., 2011) Thiophen-2-yl, 2,4,5-trimethoxyphenyl Conventional solution-phase synthesis Trimethoxyphenyl group introduces steric bulk; π-π stacking interactions .
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6) 4-trifluoromethylphenyl Not specified (commercial synthesis) Conjugated dienone backbone; strong electron-withdrawing CF₃ groups .

Crystallographic and Hydrogen-Bonding Analysis

  • Chloro and methyl substituents on thiophene may influence intramolecular C–H···O interactions and intermolecular packing via halogen bonding or π-stacking.
  • Comparison with 1,5-Bis(4-chlorophenyl) Derivatives : The 4-chlorophenyl analog () displays an S(6) hydrogen-bonded motif and C(9) chains, as per Bernstein’s graph set analysis . In contrast, thiophene-containing analogs (e.g., Huang et al., 2008) may exhibit enhanced conjugation due to sulfur’s electron-rich nature, altering optical properties .

Research Findings and Trends

Structure-Activity Relationships : Substituents on the 1,5-diketone backbone directly influence crystallinity, solubility, and optoelectronic properties. Chloro groups enhance thermal stability, while methoxy or methyl groups improve processability .

Synthetic Advancements : Green methods (e.g., solvent-free synthesis) are gaining traction, though traditional routes remain prevalent for complex substitutions .

Applications in Materials Science : Thiophene-containing diketones are prioritized for organic electronics, while phenyl derivatives find niche roles in catalysis or as intermediates .

Biological Activity

1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione (CAS No. 219537-95-8) is a heterocyclic compound notable for its potential biological activities. Its molecular formula is C15H14Cl2O2S2, with a molecular weight of approximately 361.31 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics, which may confer various biological properties.

The compound is characterized by:

  • Molecular Formula : C15H14Cl2O2S2
  • Molecular Weight : 361.31 g/mol
  • Density : Approximately 1.361 g/cm³ (predicted)
  • Boiling Point : Estimated at 519.2 °C (predicted)

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may arise from interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacteria and fungi.

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Investigations have shown that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study BAnticancer ActivityShowed significant reduction in tumor size in xenograft models.
Study CEnzyme InhibitionIdentified as an inhibitor of specific kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1,5-Bis(2-methylthiophen-3-yl)pentane-1,5-dioneLacks chlorine substituentsLimited antimicrobial activity
1,5-Bis(5-chlorothiophen-3-yl)pentane-1,5-dioneLacks methyl substituentsModerate anticancer effects
1,5-Bis(5-chloro-2-methylthiophen-3-yl)hexane-1,5-dioneLonger carbon chainEnhanced lipophilicity but reduced biological activity

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,5-bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione with high purity?

The Claisen-Schmidt condensation is a common method for synthesizing 1,5-diketones. For this compound, optimize reaction conditions by using a solvent-free approach under reflux with catalytic NaOH or KOH. Monitor reaction progress via TLC and purify the product via recrystallization from ethanol or methanol. Ensure rigorous drying under vacuum to remove residual solvents, as impurities can affect crystallinity and downstream applications. Structural validation should follow using FT-IR, NMR, and single-crystal X-ray diffraction (SCXRD) .

Q. How should researchers characterize the crystal structure of this compound to confirm its molecular configuration?

SCXRD is the gold standard. Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO or DMF). Collect diffraction data at 298 K using Mo-Kα radiation (λ = 0.71073 Å). Refine the structure with SHELXL, focusing on anisotropic displacement parameters and resolving disorder in substituents like chlorine or methyl groups. Validate bond lengths and angles against similar thiophene-derived diketones (e.g., C–C bonds in thiophene rings typically range from 1.34–1.38 Å) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl) on the thiophene rings influence the compound’s crystallographic packing and electronic properties?

Substituents dictate intermolecular interactions. Chlorine atoms engage in halogen bonding (C–Cl⋯π, ~3.3 Å), while methyl groups contribute to van der Waals interactions. Compare packing motifs of analogs (e.g., 1,5-bis(4-chlorophenyl) vs. bromophenyl derivatives) using Mercury software. Pair crystallographic data with DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and quantify substituent effects on HOMO-LUMO gaps .

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

Adopt the ICReDD framework: (1) Use quantum chemical calculations (e.g., Gaussian) to model reaction coordinates and transition states. (2) Apply machine learning to screen substituent combinations for desired reactivity (e.g., electron-withdrawing groups accelerate cyclization). (3) Validate predictions experimentally via high-throughput screening under varying conditions (temperature, solvent polarity). Iterate between computation and crystallography to refine synthetic routes .

Q. How can researchers resolve contradictions in thermal stability data reported for structurally similar 1,5-diketones?

Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions. Pair with powder XRD to detect polymorphs. For purity assessment, use HPLC-MS with a C18 column (acetonitrile/water gradient). Cross-reference findings with SCXRD data to correlate stability with specific packing motifs (e.g., π-stacking vs. hydrogen bonding) .

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